molecular formula C20H13BrN2OS B4592615 2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol

2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol

Cat. No.: B4592615
M. Wt: 409.3 g/mol
InChI Key: USQUYJHWQMXRNV-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol is a complex organic compound that features a benzothiazole moiety, a bromophenol group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde, followed by bromination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine . Microwave-assisted synthesis in ionic liquids has also been reported to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenol group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol is unique due to its combination of a benzothiazole moiety, an imine linkage, and a bromophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-14-9-10-18(24)13(11-14)12-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-19(17)25-20/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQUYJHWQMXRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
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2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
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2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
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2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
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2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
Reactant of Route 6
2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol

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